2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethyl-3-oxobutanamide
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Overview
Description
2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethyl-3-oxobutanamide is a complex organic compound that features a unique structure combining a bromophenyl group, an oxadiazole ring, and a dimethyl-oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethyl-3-oxobutanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Sulfanyl Group: This can be done by reacting the oxadiazole intermediate with a thiol compound.
Formation of the Dimethyl-oxobutanamide Moiety: This involves the reaction of the intermediate with dimethylamine and a suitable acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group, potentially leading to ring-opening or alcohol formation.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethyl-3-oxobutanamide is not well-documented. it is likely to interact with biological targets through its oxadiazole ring and bromophenyl group, which can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions may modulate the activity of enzymes, receptors, or other proteins, leading to its observed biological effects.
Properties
Molecular Formula |
C14H14BrN3O3S |
---|---|
Molecular Weight |
384.25 g/mol |
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-dimethyl-3-oxobutanamide |
InChI |
InChI=1S/C14H14BrN3O3S/c1-8(19)11(13(20)18(2)3)22-14-17-16-12(21-14)9-5-4-6-10(15)7-9/h4-7,11H,1-3H3 |
InChI Key |
HENIHHMPBMXZIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)N(C)C)SC1=NN=C(O1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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